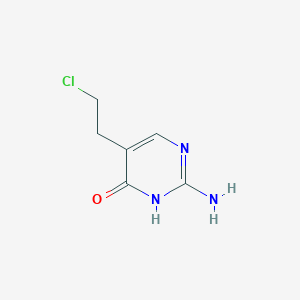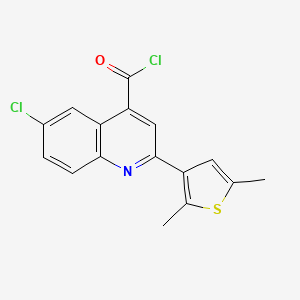![molecular formula C8H16ClNO B1372907 3-[(Allyloxy)methyl]pyrrolidine hydrochloride CAS No. 1219949-05-9](/img/structure/B1372907.png)
3-[(Allyloxy)methyl]pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Allyloxy)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol It is a hydrochloride salt form of 3-[(Allyloxy)methyl]pyrrolidine, which is characterized by the presence of an allyloxy group attached to a pyrrolidine ring
Métodos De Preparación
The synthesis of 3-[(Allyloxy)methyl]pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with allyl chloride in the presence of a base to form the allyloxy derivative. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require temperature control to optimize yield and purity .
Análisis De Reacciones Químicas
3-[(Allyloxy)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the replacement of the allyloxy group with other functional groups.
Aplicaciones Científicas De Investigación
3-[(Allyloxy)methyl]pyrrolidine hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-[(Allyloxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy group can participate in binding interactions, while the pyrrolidine ring may influence the compound’s overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparación Con Compuestos Similares
Similar compounds to 3-[(Allyloxy)methyl]pyrrolidine hydrochloride include:
3-[(Methoxy)methyl]pyrrolidine hydrochloride: This compound has a methoxy group instead of an allyloxy group, which can affect its reactivity and applications.
3-[(Ethoxy)methyl]pyrrolidine hydrochloride: The presence of an ethoxy group provides different chemical properties compared to the allyloxy derivative.
3-[(Propoxy)methyl]pyrrolidine hydrochloride:
Propiedades
IUPAC Name |
3-(prop-2-enoxymethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-5-10-7-8-3-4-9-6-8;/h2,8-9H,1,3-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYZOTJPCMLCKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1CCNC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one](/img/structure/B1372824.png)










![4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1372842.png)
![2-[(3-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372843.png)

